6-(2,5-Difluorophenyl)picolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2,5-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-4-5-9(14)8(6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVCKFUPPIVQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647069 | |

| Record name | 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887983-00-8 | |

| Record name | 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2,5-Difluorophenyl)picolinic acid (CAS: 887983-00-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(2,5-Difluorophenyl)picolinic acid, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry, agrochemical research, and materials science. Drawing from established principles of organic synthesis and the known roles of its constituent moieties, this document offers insights into its synthesis, characterization, and prospective applications.

Core Molecular Identity and Physicochemical Profile

This compound is an aromatic carboxylic acid featuring a pyridine ring substituted at the 6-position with a 2,5-difluorophenyl group. The presence of the picolinic acid scaffold, a known chelating agent, combined with the electronically distinct difluorophenyl ring, makes this molecule a compelling candidate for creating novel chemical entities with tailored properties.

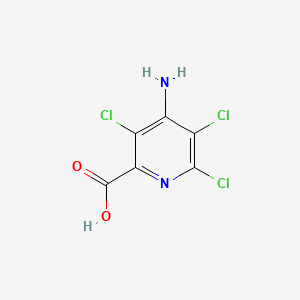

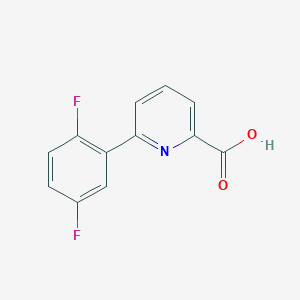

Chemical Structure

Physicochemical Data Summary

As experimental data for this specific compound is not widely published, the following properties have been calculated using computational models to provide reliable estimates for research planning.[1][2][3][4]

| Property | Predicted Value | Source |

| CAS Number | 887983-00-8 | N/A |

| Molecular Formula | C₁₂H₇F₂NO₂ | N/A |

| Molecular Weight | 235.19 g/mol | N/A |

| logP | 2.35 ± 0.4 | ALOGPS[2] |

| Aqueous Solubility (logS) | -2.81 | ALOGPS[2] |

| pKa (Strongest Acidic) | 3.15 | ChemAxon[5] |

| Polar Surface Area | 50.2 Ų | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 4 | PubChem[6] |

| Rotatable Bonds | 1 | PubChem[6] |

Synthesis and Purification: A Mechanistic Approach

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: (1) a Suzuki-Miyaura cross-coupling between a 6-halopicolinate ester and (2,5-difluorophenyl)boronic acid, followed by (2) saponification of the resulting ester to yield the target carboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a robust, well-precedented starting point for laboratory synthesis.

Step 1: Suzuki-Miyaura Coupling to form Methyl 6-(2,5-difluorophenyl)picolinate

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-bromopicolinate (1.0 eq.), (2,5-difluorophenyl)boronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent catalyst oxidation and homocoupling of the boronic acid, a common side reaction.[7]

-

Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent such as 1,4-dioxane. Subsequently, add a degassed aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq.). The base is essential for the transmetalation step of the catalytic cycle.[8]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Expert Insight: A key challenge when using ortho-fluorinated aryl boronic acids is the competing protodeboronation side reaction, where the boronic acid is replaced by a hydrogen atom.[8] Employing a highly active catalyst and maintaining the lowest effective reaction temperature can minimize this undesired pathway.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.).

-

Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.

-

Purification:

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer to a pH of ~3-4 with 1M hydrochloric acid (HCl). The product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

-

Spectroscopic Characterization (Expected)

Confirmation of the final product's identity and purity would rely on a standard suite of spectroscopic techniques. The expected signals are:

-

¹H NMR: Aromatic protons on both the pyridine and phenyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The carboxylic acid proton would likely be a broad singlet further downfield.

-

¹³C NMR: Signals corresponding to the 12 carbon atoms would be observed, with the carboxyl carbon appearing at ~165-175 ppm. Carbon atoms bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring, each showing coupling to adjacent protons and to each other.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion corresponding to [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 235.19 g/mol .

Potential Applications and Research Value

The unique structural features of this compound make it a highly valuable scaffold for investigation in several scientific domains.

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[9]

-

Metabolic Stability: The difluorophenyl group can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[10]

-

Binding Affinity and Selectivity: The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets such as enzymes or receptors. This can enhance potency and selectivity.[11]

-

Picolinic Acid Scaffold: Picolinic acid and its derivatives are present in numerous bioactive compounds and are known to act as enzyme inhibitors and potent metal chelators.[12][13] This scaffold provides a versatile handle for creating complex molecules with potential therapeutic applications, including anti-inflammatory and anticonvulsant activities.[8][14] A notable example of a drug containing a difluorophenyl moiety is Diflunisal, an anti-inflammatory agent.[15]

Agrochemical Development

The 6-aryl-picolinate structure is a core component of a modern class of synthetic auxin herbicides, including the commercial products halauxifen-methyl and florpyrauxifen-benzyl.[16][17][18][19] These compounds are valued for their high efficacy and broad weed-control spectrum. This compound serves as a direct precursor or a key structural analog for the discovery of new herbicidal agents within this class.

Coordination Chemistry and Materials Science

As a bidentate N,O-chelating ligand, picolinic acid forms stable complexes with a wide range of metal ions.[13] The introduction of the fluorinated phenyl group can modulate the electronic properties and stability of these metal complexes, making them of interest for applications in catalysis, bioimaging, and the development of novel materials.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. As with most aromatic carboxylic acids, it may cause skin and eye irritation.[6] Refer to the specific Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.

References

- 1. acdlabs.com [acdlabs.com]

- 2. On-line Software [vcclab.org]

- 3. Property calculator [mcule.com]

- 4. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 5. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167) - FooDB [foodb.ca]

- 6. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 11. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 14. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-(2,5-Difluorophenyl)picolinic Acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 6-(2,5-Difluorophenyl)picolinic acid, a fluorinated pyridine carboxylic acid derivative of significant interest to researchers in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies, analytical principles, and the known biological activities of related picolinic acid scaffolds, this document serves as a vital resource for professionals engaged in the exploration of novel therapeutic agents. We will delve into a robust synthetic pathway, detail expected analytical characteristics, and explore the potential pharmacological landscape of this compound, grounding our discussion in established scientific literature.

Introduction: The Picolinic Acid Scaffold in Drug Discovery

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives represent a "privileged" structural motif in the field of drug discovery.[1] This scaffold is a key component in a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic applications.[2][3] The unique electronic properties and chelating ability of the picolinic acid moiety contribute to its diverse pharmacological profile, which includes antimicrobial, anticonvulsant, and enzyme inhibitory activities.[4][5][6] The introduction of a difluorophenyl group at the 6-position of the picolinic acid core, as in this compound, is anticipated to modulate its physicochemical and biological properties, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles. This guide aims to provide the foundational knowledge necessary for the synthesis, analysis, and biological evaluation of this promising compound.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₂H₇F₂NO₂ | |

| Molecular Weight | 235.19 g/mol | |

| IUPAC Name | 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid | |

| CAS Number | 887983-00-8 | |

| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2.5 - 3.5, indicating moderate lipophilicity.[7][9] | QSPR Models |

| Aqueous Solubility | Predicted to have low to moderate aqueous solubility, influenced by pH due to the acidic carboxylic acid group.[8] | QSPR Models |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4, typical for picolinic acids. |

Synthesis of this compound

The synthesis of 6-aryl-picolinic acids is well-documented, with the Suzuki-Miyaura cross-coupling reaction being a highly effective and versatile method.[10][11] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a halide and a boronic acid derivative. For the synthesis of this compound, a suitable starting material would be a 6-halopicolinic acid ester, which can be coupled with (2,5-difluorophenyl)boronic acid.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a reliable workflow for the synthesis of the target compound. The choice of a methyl or ethyl ester for the picolinic acid starting material is strategic, as it protects the carboxylic acid during the coupling reaction and can be readily hydrolyzed in the final step.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Methyl 6-chloropicolinate

-

(2,5-Difluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 6-(2,5-difluorophenyl)picolinate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 6-chloropicolinate (1.0 eq), (2,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 6-(2,5-difluorophenyl)picolinate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 6-(2,5-difluorophenyl)picolinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide or lithium hydroxide (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. A precipitate should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the difluorophenyl rings. The protons on the pyridine ring will likely appear as doublets and triplets, while the protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 12 carbons in the molecule. The carbon attached to the carboxylic acid group will be the most downfield signal. The carbons attached to the fluorine atoms will appear as doublets due to carbon-fluorine coupling.

Reference Spectra: While a specific spectrum for the target compound is not available, the spectra of picolinic acid and other substituted aromatic compounds can be used for comparison.[12][13]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 236.0. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 234.0.

Fragmentation Pattern: Under collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for related phenylpyridine structures include the loss of CO₂ from the carboxylic acid group, as well as cleavage of the bond between the two aromatic rings.[14] The presence of the difluorophenyl group will influence the fragmentation, and the resulting fragments can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to assess the purity of the synthesized compound. A suitable mobile phase would consist of a mixture of acetonitrile or methanol and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape. The compound should exhibit a single, sharp peak under optimized conditions.

Potential Biological Activity and Therapeutic Applications

While the specific biological activity of this compound has not been extensively reported, the broader class of picolinic acid derivatives has shown significant promise in various therapeutic areas. This provides a strong rationale for investigating the pharmacological profile of this compound.

Caption: Potential therapeutic applications based on the picolinic acid scaffold.

Enzyme Inhibition

Picolinic acid derivatives have been identified as potent inhibitors of various enzymes. For instance, dipicolinic acid derivatives have shown significant inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to a broad range of β-lactam antibiotics.[4] Additionally, picolinic acids have been studied as inhibitors of dopamine β-monooxygenase, an enzyme involved in the biosynthesis of norepinephrine, suggesting potential applications in cardiovascular and neurological disorders.[5] The 2,5-difluorophenyl substitution could enhance binding affinity and selectivity for specific enzyme targets.

Neurological and Inflammatory Disorders

Derivatives of picolinic acid have been investigated for their anticonvulsant properties.[6] The structural similarity to other centrally active agents suggests that this compound could be a candidate for screening in models of epilepsy and other neurological conditions. Furthermore, related compounds have been explored as antagonists of prostaglandin receptors, indicating potential anti-inflammatory applications.

Conclusion and Future Directions

This compound is a compound with considerable potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive framework for its synthesis via a robust Suzuki-Miyaura coupling protocol, detailed the expected analytical characteristics for its structural confirmation, and outlined the promising therapeutic avenues suggested by the rich pharmacology of the picolinic acid scaffold.

Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of the compound's physicochemical properties. Subsequently, a systematic biological evaluation is warranted to explore its activity in relevant assays, guided by the potential applications discussed herein. The insights gained from such studies will be instrumental in determining the therapeutic utility of this and related fluorinated picolinic acid derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to 6-(2,5-Difluorophenyl)picolinic Acid: Properties, Synthesis, and Potential Applications

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary: This document provides a comprehensive technical overview of 6-(2,5-Difluorophenyl)picolinic acid, a fluorinated derivative of picolinic acid. Picolinic acid and its analogues are recognized as privileged scaffolds in medicinal chemistry and materials science due to their metal-chelating properties and diverse biological activities. The introduction of a difluorophenyl moiety is a strategic design element intended to modulate the compound's physicochemical and pharmacokinetic properties. This guide details the molecule's identity, predicted properties, a plausible synthetic route, expected analytical characteristics, and potential applications based on the established pharmacology of related structures. It serves as a foundational resource for researchers investigating this compound for novel therapeutic or material science applications.

Introduction: The Significance of Picolinic Acid Scaffolds

Picolinic acid (pyridine-2-carboxylic acid) is a simple heterocyclic compound that serves as a fundamental building block in both biology and synthetic chemistry.[1] It is a catabolite of the amino acid tryptophan and functions as a bidentate chelating agent for various metal ions, including chromium, zinc, and iron, which is believed to facilitate their absorption and transport.[1] This inherent ability to coordinate with metals has made the picolinic acid scaffold a cornerstone for developing a wide array of compounds with significant biological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects.[2]

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a widely employed tactic to enhance metabolic stability, binding affinity, and membrane permeability. The this compound molecule combines the proven picolinic acid scaffold with the benefits of fluorination, making it a compound of significant interest for further investigation.

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique chemical structure, which dictates its properties and potential interactions.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid | [3][4] |

| CAS Number | 887983-00-8 | [3][4][5] |

| Molecular Formula | C₁₂H₇F₂NO₂ | [3][4][5] |

| Molecular Weight | 235.19 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=NC=CC=C2C(=O)O | [3] |

| InChI Key | WRVCKFUPPIVQQM-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Characteristics

While comprehensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its constituent parts. These predictions are crucial for designing experiments related to solubility, formulation, and ADME (absorption, distribution, metabolism, and excretion) studies.

| Property | Predicted Value/Characteristic | Rationale |

| pKa | ~3.0 - 4.0 | The carboxylic acid group is acidic. The electron-withdrawing nature of the pyridine ring and the difluorophenyl group is expected to lower the pKa relative to benzoic acid, making it a stronger acid. |

| LogP | 2.5 - 3.5 | The difluorophenyl group significantly increases lipophilicity compared to the parent picolinic acid. This suggests moderate to good membrane permeability but potentially lower aqueous solubility. |

| Aqueous Solubility | Low | The increased lipophilicity and crystalline nature of the solid suggest low solubility in neutral water. Solubility is expected to increase significantly in basic aqueous solutions (pH > pKa) due to deprotonation of the carboxylic acid to form the more soluble carboxylate salt. |

| Hydrogen Bond Donors | 1 (from -COOH) | The carboxylic acid proton is the primary hydrogen bond donor. |

| Hydrogen Bond Acceptors | 4 (from N, two O, two F) | The pyridine nitrogen, both carboxylate oxygens, and the fluorine atoms can act as hydrogen bond acceptors, influencing solubility and receptor binding. |

Synthesis and Purification

Proposed Synthetic Workflow: Suzuki Coupling

The proposed synthesis involves the palladium-catalyzed coupling of a 6-halopicolinate ester with 2,5-difluorophenylboronic acid, followed by saponification (ester hydrolysis) to yield the final carboxylic acid product. This approach is highly efficient and tolerant of a wide range of functional groups.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 6-(2,5-difluorophenyl)picolinate

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 6-bromopicolinate (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Rationale: The palladium catalyst is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond. The base is required to activate the boronic acid.

-

-

Heat the reaction mixture to reflux (e.g., 90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.

-

Self-Validation: The purification step is critical to remove catalyst residues and byproducts, ensuring the integrity of the subsequent step.

-

Step 2: Synthesis of this compound

-

Dissolve the purified methyl 6-(2,5-difluorophenyl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature.

-

Rationale: The hydroxide acts as a nucleophile to hydrolyze the methyl ester to the corresponding carboxylate salt.

-

-

Monitor the reaction by TLC or LC-MS until the ester is fully converted (typically 1-4 hours).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

-

Rationale: Acidification protonates the carboxylate salt, causing the less soluble free acid to precipitate out of the aqueous solution.

-

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Verify the structure and purity using NMR spectroscopy and mass spectrometry.

Spectroscopic and Structural Analysis

Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of this compound.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Region (7.0-9.0 ppm): Multiple signals corresponding to the 5 distinct aromatic protons on the two rings. Protons on the fluorinated ring will exhibit complex splitting patterns due to both H-H and H-F coupling. - Carboxylic Acid (10.0-13.0 ppm): A broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Region (110-160 ppm): Expect 12 distinct signals for the 12 aromatic carbons. Carbons bonded to fluorine will appear as doublets due to C-F coupling, which is a key diagnostic feature. - Carbonyl (165-175 ppm): A singlet for the carboxylic acid carbon. |

| ¹⁹F NMR | Two distinct signals, likely complex multiplets, for the two non-equivalent fluorine atoms on the phenyl ring. This is a definitive technique for confirming the presence and substitution pattern of the fluorine atoms. |

| Mass Spec (ESI-) | A strong signal for the molecular ion [M-H]⁻ at m/z ≈ 234. |

| Infrared (IR) | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption at ~1700-1725 cm⁻¹. - C=C/C=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region. - C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region. |

Potential Biological Activity and Applications

While direct biological studies on this compound are limited, its structure suggests several promising avenues for research, drawing from the extensive literature on picolinic acid derivatives and fluorinated aromatics.

Caption: Potential applications derived from the core scaffold.

-

Anticancer Drug Development: Many pyridine-based molecules are potent inhibitors of protein kinases, which are critical targets in oncology.[2] The 6-phenylpicolinic acid scaffold can be used to design novel kinase inhibitors. The difluoro-substitution can enhance binding affinity through interactions with the target protein and improve metabolic stability, a key attribute for viable drug candidates.

-

Metal Chelators: Picolinic acid is a well-known chelator.[1] Derivatives could be explored for applications where metal dysregulation is implicated, such as in neurodegenerative diseases or as antimicrobial agents that function by sequestering essential metal ions from pathogens.

-

Anti-inflammatory Agents: Some picolinic acid derivatives have shown anti-inflammatory properties. The mechanism often involves modulating cytokine production or enzyme activity. This compound could be screened in relevant assays to explore this potential.

-

Materials Science: As a bidentate ligand, this molecule can be used to synthesize novel metal complexes. Fluorinated ligands can impart unique properties, such as enhanced stability or altered photophysical characteristics, to the resulting metal-organic frameworks (MOFs) or coordination polymers.[6]

Safety and Handling

Based on data for similar chemical structures, this compound should be handled with appropriate care in a laboratory setting.[3]

| Hazard Type | GHS Information |

| Signal Word | Warning |

| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically accessible compound with high potential for applications in drug discovery and materials science. It merges the biologically relevant picolinic acid core with the advantageous properties conferred by fluorine substitution. While specific experimental data on its biological activity and physicochemical properties remain to be fully elucidated, the foundational knowledge of its parent structures provides a strong rationale for its investigation. This guide offers the necessary theoretical framework, including a plausible synthetic route and expected analytical data, to empower researchers to explore the promising opportunities presented by this molecule.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. aifchem.com [aifchem.com]

- 4. parchem.com [parchem.com]

- 5. This compound,(CAS# 887983-00-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 6-(2,5-Difluorophenyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,5-Difluorophenyl)picolinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique structural features, including the picolinic acid moiety known for its chelating properties and the difluorophenyl group that can modulate physicochemical and pharmacological properties, make it a valuable building block for the synthesis of novel compounds.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, alongside detailed protocols for its characterization.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its fundamental identifiers and structure.

-

Chemical Name: this compound[2]

-

Synonyms: 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid[2]

-

CAS Number: 887983-00-8[2]

-

Molecular Formula: C₁₂H₇F₂NO₂[2]

The molecular structure, depicted below, consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a 2,5-difluorophenyl group.

Caption: Chemical structure of this compound.

Physical Properties

| Property | Value (Predicted or by Analogy) | Source/Analogy |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 139-142 °C (for Picolinic Acid) | [5] |

| Boiling Point | ~402.4 ± 45.0 °C (Predicted for isomer) | [6] |

| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar organic solvents. | [1][7][8] |

| Density | ~1.392 ± 0.06 g/cm³ (Predicted for isomer) | [6] |

Expert Insight: The difluorophenyl substitution is expected to increase the melting point and decrease the aqueous solubility compared to the parent picolinic acid due to increased molecular weight and crystal lattice energy. The fluorine atoms can also engage in hydrogen bonding, which may influence its solubility in protic solvents.

Chemical Properties

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the carboxylic acid group, and the difluorophenyl substituent.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing its behavior in solution and biological systems. While the specific pKa for this compound is not documented, we can estimate it based on the parent picolinic acid.

| Compound | pKa | Source |

| Picolinic Acid | 1.07 (pyridinium ion), 5.32 (carboxylic acid) | [9][10] |

Expert Insight: The electron-withdrawing nature of the difluorophenyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to picolinic acid. This is due to the inductive effect of the fluorine atoms, which stabilizes the carboxylate anion.

Reactivity and Stability

-

Chelation: Picolinic acid and its derivatives are well-known bidentate chelating agents for various metal ions.[1] The nitrogen atom of the pyridine ring and the carboxylate group can coordinate with metal centers, forming stable complexes. This property is crucial for its potential applications in catalysis and as a ligand in coordination chemistry.

-

Amide Formation: The carboxylic acid group can readily undergo reactions to form amides, which is a common strategy in drug discovery to modify the properties of a lead compound.[11]

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many carboxylic acids, it may undergo decarboxylation at elevated temperatures. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to fully characterize its stability profile.[12]

Caption: Key reaction pathways for this compound.

Experimental Protocols for Characterization

The following protocols are standardized methodologies for the characterization of small organic molecules and are recommended for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-32 scans.

-

Expected signals: Aromatic protons from both the pyridine and phenyl rings, and a broad singlet for the carboxylic acid proton (which may exchange with residual water in the solvent).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Expected signals: Resonances for all 12 carbon atoms. The carbonyl carbon will be significantly downfield. The fluorine-coupled carbons will appear as doublets.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and phenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the two aromatic rings and the carboxylic acid group.

-

Caption: Recommended workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and can be adapted for quantification.

Step-by-Step Methodology:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier is necessary to suppress the ionization of the carboxylic acid and achieve good peak shape.[13][14]

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (typically around 254 nm).

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Perform serial dilutions to establish a calibration curve for quantification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Step-by-Step Methodology:

-

Ionization Source: Electrospray ionization (ESI) is suitable for this polar, acidic compound. Both positive and negative ion modes should be explored.

-

Analysis:

-

Full Scan: To determine the accurate mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

MS/MS (Tandem Mass Spectrometry): To induce fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information, such as the loss of CO₂ from the carboxylic acid group.[2]

-

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following safety precautions should be observed:

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

-

Handling:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]

Conclusion

This compound is a compound with significant potential, meriting further investigation. While specific experimental data on its physical properties are limited, a strong understanding of its characteristics can be inferred from its structure and comparison with analogous compounds. The experimental protocols outlined in this guide provide a robust framework for its comprehensive characterization, enabling researchers to confidently utilize this molecule in their scientific endeavors.

References

- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 9. picolinic acid [chemister.ru]

- 10. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]

- 11. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 12. jddtonline.info [jddtonline.info]

- 13. helixchrom.com [helixchrom.com]

- 14. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

NMR spectroscopy of 6-(2,5-Difluorophenyl)picolinic acid and its derivatives

An In-depth Technical Guide to the NMR Spectroscopy of 6-(2,5-Difluorophenyl)picolinic Acid and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the principles and practices for the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of ¹H, ¹³C, and ¹⁹F NMR as they apply to this specific molecular scaffold. It offers field-proven insights into experimental design, from sample preparation to data acquisition and processing. A detailed, predictive analysis of the NMR spectra is presented, complete with tables of expected chemical shifts and coupling constants, to serve as a practical reference for structural elucidation and characterization. The guide is grounded in authoritative sources to ensure scientific integrity and provides detailed, self-validating protocols.

Introduction: The Significance of Fluorinated Biaryl Picolinates

Picolinic acid and its derivatives are a class of compounds with significant applications in medicinal chemistry, catalysis, and coordination chemistry. The introduction of a fluorinated phenyl ring at the 6-position, as in this compound, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine atoms are particularly valuable probes in drug discovery, and ¹⁹F NMR offers a sensitive and background-free method for studying molecular interactions.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei in this compound makes multinuclear NMR a powerful analytical approach. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the NMR spectra of this compound, providing a robust framework for its characterization.

Theoretical Principles of Multinuclear NMR for this compound

A thorough understanding of the NMR properties of each active nucleus is crucial for accurate spectral interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For the picolinic acid moiety, the protons on the pyridine ring are expected to appear in the aromatic region, typically between 7.5 and 9.0 ppm.[2] The protons of the 2,5-difluorophenyl ring will also resonate in the aromatic region, with their chemical shifts and multiplicities being significantly affected by coupling to the adjacent fluorine atoms.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The carboxyl carbon of the picolinic acid is expected at the downfield end of the spectrum, typically in the range of 165-185 ppm.[3] The aromatic carbons of both the pyridine and the difluorophenyl rings will appear between 100 and 165 ppm.[4] A key feature will be the splitting of the carbon signals of the difluorophenyl ring due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF), which provides valuable structural information.[5][6]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[7][8] For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring. Furthermore, the spectrum will exhibit homonuclear coupling (³JFF) between the two fluorine atoms and heteronuclear couplings to nearby protons (JHF).[5][9]

Spin-Spin Coupling (J-Coupling)

The splitting patterns observed in the NMR spectra are a result of through-bond interactions between neighboring NMR-active nuclei.[10] In this compound, a complex network of couplings is expected:

-

¹H-¹H Coupling: Vicinal (³) and meta (⁴) couplings will be observed between the protons on the pyridine and the difluorophenyl rings.

-

¹H-¹⁹F Coupling: Protons on the difluorophenyl ring will show couplings to the fluorine atoms, with the magnitude depending on the number of bonds separating them (typically ³JHF > ⁴JHF).[11]

-

¹³C-¹⁹F Coupling: The carbons of the difluorophenyl ring will exhibit couplings to the directly attached fluorine (¹JCF, typically large) and to the other fluorine atom through two or more bonds (²JCF, ³JCF, etc.).[5][6]

-

¹⁹F-¹⁹F Coupling: A meta-coupling (³JFF) is expected between the two fluorine atoms on the phenyl ring.[9]

Experimental Protocols

The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed as a broad singlet.

-

Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a general guide for data acquisition on a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: -50 to -150 ppm (or broader, depending on the instrument and reference).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

2D NMR (Optional but Recommended):

-

COSY: To establish ¹H-¹H correlations.

-

HSQC: To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

-

Caption: General experimental workflow for NMR analysis.

Predictive Spectral Interpretation

As no published experimental data for this compound is currently available, the following is a predictive analysis based on established NMR principles and data from analogous structures.

Caption: Predicted key J-coupling interactions in the molecule.

Predicted ¹H NMR Data

The protons on the picolinic acid ring (H-3, H-4, H-5) will form an AMX spin system. The protons on the difluorophenyl ring (H-3', H-4', H-6') will show complex splitting due to both H-H and H-F couplings. The carboxylic acid proton (-COOH) will likely be a broad singlet, highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

|---|---|---|---|

| H-3 | 8.15 | d | ³J(H3-H4) ≈ 7.8 |

| H-4 | 8.30 | t | ³J(H4-H3) ≈ 7.8, ³J(H4-H5) ≈ 7.8 |

| H-5 | 8.05 | d | ³J(H5-H4) ≈ 7.8 |

| H-3' | 7.45 | ddd | ³J(H3'-H4') ≈ 9.0, ⁴J(H3'-F2') ≈ 7.5, ⁴J(H3'-H6') ≈ 3.0 |

| H-4' | 7.35 | ddd | ³J(H4'-H3') ≈ 9.0, ³J(H4'-F5') ≈ 9.0, ⁴J(H4'-H6') ≈ 5.0 |

| H-6' | 7.60 | ddd | ³J(H6'-F5') ≈ 9.0, ⁴J(H6'-H4') ≈ 5.0, ⁵J(H6'-F2') ≈ 3.0 |

| -COOH | >13.0 | br s | - |

Predicted ¹³C NMR Data

The carbon signals of the difluorophenyl ring will be split by the fluorine atoms. The one-bond C-F coupling (¹JCF) will be large (240-260 Hz), while two- and three-bond couplings (²JCF, ³JCF) will be smaller (5-25 Hz).

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

|---|---|---|---|

| C-2 | 149.0 | s | - |

| C-3 | 125.0 | s | - |

| C-4 | 140.0 | s | - |

| C-5 | 128.0 | s | - |

| C-6 | 155.0 | s | - |

| C-1' | 120.0 | dd | ²J(C1'-F2') ≈ 20, ⁴J(C1'-F5') ≈ 3 |

| C-2' | 158.0 | dd | ¹J(C2'-F2') ≈ 250, ²J(C2'-F5') ≈ 15 |

| C-3' | 118.0 | d | ²J(C3'-F2') ≈ 25 |

| C-4' | 120.0 | d | ²J(C4'-F5') ≈ 25 |

| C-5' | 157.0 | dd | ¹J(C5'-F5') ≈ 250, ²J(C5'-F2') ≈ 15 |

| C-6' | 115.0 | d | ²J(C6'-F5') ≈ 20 |

| -COOH | 166.0 | s | - |

Predicted ¹⁹F NMR Data

Two distinct signals are expected for the fluorine atoms, which will be coupled to each other and to nearby protons.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆, referenced to CFCl₃)

| Fluorine | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

|---|---|---|---|

| F-2' | -118.0 | dm | ³J(F2'-F5') ≈ 20, ⁴J(F2'-H3') ≈ 7.5 |

| F-5' | -120.0 | ddd | ³J(F5'-F2') ≈ 20, ³J(F5'-H4') ≈ 9.0, ³J(F5'-H6') ≈ 9.0 |

Conclusion

This technical guide provides a robust framework for the NMR spectroscopic analysis of this compound and its derivatives. While based on predictive data due to a lack of published spectra for the parent compound, the principles and methodologies outlined herein are grounded in established NMR theory and data from analogous structures. By employing a multinuclear approach (¹H, ¹³C, and ¹⁹F NMR), researchers can achieve unambiguous structural elucidation and characterization. The detailed protocols and predictive spectral data serve as a valuable reference for scientists engaged in the synthesis and application of this important class of molecules.

References

- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. westmont.edu [westmont.edu]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chemistryconnected.com [chemistryconnected.com]

- 11. rubingroup.org [rubingroup.org]

An In-depth Technical Guide to the Crystal Structure of 6-Aryl-Picolinic Acid Derivatives

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of innovation. The spatial arrangement of atoms, the nuances of bond angles, and the intricate dance of intermolecular forces dictate a compound's physical properties, its chemical reactivity, and, crucially, its biological activity. This guide delves into the fascinating world of 6-aryl-picolinic acid derivatives, a class of compounds holding significant promise in medicinal chemistry and materials science.[1][2][3] Their versatile scaffold allows for a rich exploration of structure-property relationships, making them ideal candidates for the design of novel therapeutic agents and functional materials.[4][5][6]

This document is crafted not as a rigid protocol but as a comprehensive resource, blending foundational principles with field-proven insights. We will journey through the synthesis and crystallization of these derivatives, unravel the power of single-crystal X-ray diffraction in elucidating their structures, and explore the subtle yet powerful non-covalent interactions that govern their solid-state architecture. Our goal is to equip you with the knowledge and methodologies to confidently navigate the structural elucidation of these and other complex organic molecules.

The Significance of the 6-Aryl-Picolinic Acid Scaffold

Picolinic acid, or pyridine-2-carboxylic acid, is a versatile building block in medicinal chemistry and coordination chemistry.[1][2][3] The introduction of an aryl group at the 6-position of the picolinic acid core dramatically influences the molecule's conformation and electronic properties. This substitution can induce significant changes in the crystal packing, driven by a delicate balance of intermolecular forces such as π-stacking and hydrogen bonding.[1][2] These structural modifications are not trivial; they can profoundly impact a molecule's solubility, stability, and, most importantly, its interaction with biological targets. For instance, 6-aryl-picolinate compounds have been successfully developed as synthetic auxin herbicides.[5][6]

The inherent rigidity of the pyridine and aryl rings, combined with the conformational flexibility of the carboxylic acid group and the potential for various substituents on the aryl ring, creates a rich landscape for crystal engineering. By understanding and controlling the factors that govern the crystal structure of these derivatives, we can rationally design molecules with optimized properties for specific applications, from targeted pharmaceuticals to advanced organic materials.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to understanding a crystal structure begins with the synthesis of the target molecule and the growth of high-quality single crystals. The latter is often the most challenging step in the entire process of structure determination.[7]

Synthetic Strategies for 6-Aryl-Picolinic Acid Derivatives

The synthesis of 6-aryl-picolinic acid derivatives can be achieved through various organic chemistry methodologies. A common and effective approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the efficient formation of the C-C bond between the pyridine and aryl rings.

Hypothetical Synthetic Scheme:

Caption: A generalized synthetic workflow for 6-aryl-picolinic acid derivatives.

The choice of starting materials, catalyst, base, and solvent are critical for achieving high yields and purity. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to remove any impurities that could hinder crystal growth.[8] The identity and purity of the synthesized compounds should be confirmed by techniques such as NMR and mass spectrometry.[1][2]

The Art and Science of Crystallization

Crystallization is a process where a solute in a hot, saturated solution forms pure solid crystals upon cooling.[9] While the principle is straightforward, achieving single crystals suitable for X-ray diffraction is often an empirical science requiring patience and experimentation.[9]

Key Principles of Crystallization:

-

Solubility: The compound should be more soluble in a hot solvent than in a cold one.[9]

-

Slow Cooling: Allowing the saturated solution to cool slowly promotes the growth of larger, more ordered crystals.[10]

-

Purity: Impurities can disrupt the crystal lattice and inhibit growth.[9]

Common Crystallization Techniques:

| Technique | Description | Best Suited For |

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[11] | Milligram quantities of material where the solvent is relatively volatile.[11] |

| Slow Cooling | A saturated solution at an elevated temperature is allowed to cool slowly to room temperature, and then often further cooled in an ice bath.[9][12] | Compounds with a significant difference in solubility at different temperatures.[9] |

| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11] | Small quantities of material and for screening a wide range of solvent/anti-solvent systems. |

| Solvent Layering | A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.[11] | Thermally sensitive compounds. |

Experimental Protocol: A Starting Point for Crystallization Screening

-

Solvent Selection: Test the solubility of a small amount of the purified 6-aryl-picolinic acid derivative in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, water, and mixtures thereof) at room and elevated temperatures.[8] An ideal solvent will dissolve the compound when hot but not when cold.

-

Preparation of a Saturated Solution: In a clean vial, dissolve the minimum amount of the compound in the chosen hot solvent to achieve a saturated solution.[9][10]

-

Inducing Crystallization:

-

Slow Cooling: Cover the vial and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal.[10] Subsequently, place the vial in a refrigerator or ice bath.[9]

-

Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.[11]

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully isolate them by filtration and wash with a small amount of cold solvent.[8][10]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Landscape

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline material.[7][13] It provides precise information on bond lengths, bond angles, and the overall molecular geometry.[13]

The Principles of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[7] Constructive interference of the diffracted X-rays occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ).[14] This results in a unique diffraction pattern of spots, or reflections, for each crystalline compound. By measuring the positions and intensities of these reflections, a three-dimensional map of the electron density within the crystal can be constructed, from which the atomic positions can be determined.[7]

The SCXRD Experimental Workflow

Caption: The workflow for determining a crystal structure using SCXRD.

Detailed Steps of the SCXRD Workflow:

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in all dimensions and free of visible defects, is selected under a microscope.[13] It is then carefully mounted on a glass fiber or a loop, which is attached to a goniometer head.[14]

-

Data Collection: The mounted crystal is placed on the diffractometer and centered in the X-ray beam. The crystal is then rotated while being irradiated with X-rays, and the diffracted beams are recorded by a detector.

-

Data Processing: The raw diffraction images are processed to determine the intensity and position of each reflection.

-

Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map.[7] An atomic model is then built into this map and refined against the experimental data to obtain the final, accurate crystal structure.[7]

Analysis of the Crystal Structure of 6-Aryl-Picolinic Acid Derivatives

Once the crystal structure is solved and refined, a wealth of information can be extracted. For 6-aryl-picolinic acid derivatives, the analysis often focuses on conformational flexibility and the nature of intermolecular interactions, as these dictate the crystal packing and, ultimately, the material's properties.

Conformational Analysis

The relative orientation of the aryl ring with respect to the picolinic acid moiety is a key conformational feature. Small changes in substituents on either ring can lead to significant variations in the dihedral angle between the two rings, ranging from nearly planar to perpendicular arrangements.[1][2] This conformational flexibility can have a profound impact on the molecule's ability to pack efficiently and to interact with other molecules.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state structure of 6-aryl-picolinic acid derivatives is governed by a network of non-covalent interactions.[15] These interactions, while individually weak, collectively provide the stabilizing energy for the crystal lattice.[15][16]

Key Non-Covalent Interactions:

-

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions are often the dominant force in directing the crystal packing.

-

π-π Stacking: The aromatic nature of the pyridine and aryl rings allows for π-π stacking interactions, where the rings are arranged in a face-to-face or offset manner.[15]

-

C-H···O and C-H···π Interactions: These weaker hydrogen bonds also play a significant role in the overall crystal packing.

-

Halogen Bonds: If halogen substituents are present on the aryl ring, they can participate in halogen bonding, a directional interaction with a nucleophilic atom.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[17][18][19] The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii and highlight the most significant intermolecular interactions.[17]

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For example, the percentage contributions of H···H, O···H, and C···H contacts can be determined, offering a detailed understanding of the packing forces.[17] In many picolinic acid derivatives, H···H interactions are the most abundant, followed by O···H and C···H contacts, underscoring the importance of both hydrogen bonding and van der Waals forces in the crystal packing.[17][19]

The Cambridge Structural Database (CSD): A Treasure Trove of Crystallographic Data

The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule organic and metal-organic crystal structures.[20][21] It is an invaluable resource for researchers in chemistry, materials science, and drug discovery. The CSD can be used to:

-

Search for known crystal structures of 6-aryl-picolinic acid derivatives or related compounds.

-

Analyze trends in molecular geometry and intermolecular interactions across a family of compounds.

-

Validate new crystal structures by comparing them to existing data.

-

Inform crystal engineering strategies by identifying common packing motifs.

Conclusion: From Structure to Function

The determination and analysis of the crystal structure of 6-aryl-picolinic acid derivatives provide a fundamental understanding of their solid-state properties. This knowledge is not merely an academic exercise; it is a critical component of rational drug design and materials development. By elucidating the intricate interplay of molecular conformation and intermolecular interactions, we can begin to predict and control the macroscopic properties of these promising compounds. The methodologies and principles outlined in this guide provide a robust framework for researchers to unlock the full potential of the 6-aryl-picolinic acid scaffold and to drive innovation in their respective fields.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 3. research.uniupo.it [research.uniupo.it]

- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. mdpi.com [mdpi.com]

- 16. Beyond Picomolar Affinities: Quantitative Aspects of Noncovalent and Covalent Binding of Drugs to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.iucr.org [journals.iucr.org]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Introduction to the Molecule and Spectroscopic Approach

An In-Depth Technical Guide to the FT-IR Spectrum of 6-(2,5-Difluorophenyl)picolinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. As a molecule combining a picolinic acid core with a difluorinated phenyl substituent, its spectral features offer a detailed fingerprint of its structural composition. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and quality control of this and related compounds.

This compound is a pyridine derivative characterized by a carboxylic acid at the 2-position and a 2,5-difluorophenyl group at the 6-position.[1] Picolinic acid and its derivatives are significant in medicinal and coordination chemistry, often utilized as chelating agents for metal ions.[2][3] The introduction of fluorine atoms can substantially alter a molecule's pharmacokinetic and physicochemical properties, making fluorinated compounds like this a subject of interest in drug discovery.

FT-IR spectroscopy is an indispensable analytical technique for molecular characterization. By measuring the absorption of infrared radiation by a sample, it identifies the vibrational modes of functional groups. This provides direct, non-destructive insight into the molecular structure, confirming the presence of key components and the overall integrity of the synthesized compound. This guide explains the causal links between the molecular structure of this compound and its characteristic FT-IR absorption bands.

Caption: Molecular structure of this compound.

Experimental Protocol: High-Fidelity FT-IR Spectrum Acquisition

The following protocol ensures the acquisition of a reliable and reproducible FT-IR spectrum. This self-validating system minimizes artifacts and provides a clear representation of the sample's vibrational characteristics.

Instrumentation and Sample Preparation

-

Spectrometer: A high-resolution FT-IR spectrometer, such as a Bruker Vector 33 or equivalent, is recommended.[4] The instrument should be equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is ideal for solid samples, requiring minimal preparation.

-

Sample: A small amount (1-5 mg) of high-purity, dry this compound is placed directly onto the ATR crystal. The sample must be completely dry, as water vapor can introduce significant O-H absorption bands that obscure key spectral features.

-

Pressure Application: A consistent pressure is applied using the ATR pressure clamp to ensure optimal contact between the sample and the crystal. This step is critical for achieving good signal intensity and reproducibility.

Data Acquisition and Processing

-

Background Scan: A background spectrum of the clean, empty ATR crystal is collected. This is a crucial self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.

-

Sample Scan: The sample spectrum is then recorded.

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16 to 32 scans are co-added and averaged. This improves the signal-to-noise ratio, ensuring that weak absorption bands are reliably detected.

-

-

Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan. A baseline correction may be applied to account for any sloping baselines, a common artifact in ATR measurements.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 6-(2,5-Difluorophenyl)picolinic Acid

Foreword for the Research Professional